methyl 3-{[4-(2-hydroxyethyl)piperazine-1-carbothioyl]amino}thiophene-2-carboxylate
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Overview
Description
methyl 3-{[4-(2-hydroxyethyl)piperazine-1-carbothioyl]amino}thiophene-2-carboxylate is a complex organic compound that features a piperazine ring, a thiophene ring, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[4-(2-hydroxyethyl)piperazine-1-carbothioyl]amino}thiophene-2-carboxylate typically involves multiple steps. One common method includes the reaction of 4-(2-hydroxyethyl)piperazine with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with methyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
methyl 3-{[4-(2-hydroxyethyl)piperazine-1-carbothioyl]amino}thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
methyl 3-{[4-(2-hydroxyethyl)piperazine-1-carbothioyl]amino}thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 3-{[4-(2-hydroxyethyl)piperazine-1-carbothioyl]amino}thiophene-2-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, while the thiophene ring may participate in electron transfer processes. The compound’s effects are mediated through these interactions, leading to changes in cellular signaling pathways or enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Methyl [4-({[4-(2-hydroxyethyl)piperazin-1-yl]carbothioyl}amino)phenyl]acetate: Similar structure but with a phenyl ring instead of a thiophene ring.
N-(2-hydroxyethyl)piperazine: Lacks the thiophene and ester groups but shares the piperazine core.
Uniqueness
methyl 3-{[4-(2-hydroxyethyl)piperazine-1-carbothioyl]amino}thiophene-2-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity.
Properties
IUPAC Name |
methyl 3-[[4-(2-hydroxyethyl)piperazine-1-carbothioyl]amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S2/c1-19-12(18)11-10(2-9-21-11)14-13(20)16-5-3-15(4-6-16)7-8-17/h2,9,17H,3-8H2,1H3,(H,14,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCRVUCEUSSUHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=S)N2CCN(CC2)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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